(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 887203-03-4
VCID: VC6972358
InChI: InChI=1S/C19H19N3O7S3/c1-3-29-17(23)11-22-14-9-8-12(32(20,27)28)10-15(14)30-19(22)21-18(24)13-6-4-5-7-16(13)31(2,25)26/h4-10H,3,11H2,1-2H3,(H2,20,27,28)
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Molecular Formula: C19H19N3O7S3
Molecular Weight: 497.56

(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 887203-03-4

Cat. No.: VC6972358

Molecular Formula: C19H19N3O7S3

Molecular Weight: 497.56

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate - 887203-03-4

Specification

CAS No. 887203-03-4
Molecular Formula C19H19N3O7S3
Molecular Weight 497.56
IUPAC Name ethyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C19H19N3O7S3/c1-3-29-17(23)11-22-14-9-8-12(32(20,27)28)10-15(14)30-19(22)21-18(24)13-6-4-5-7-16(13)31(2,25)26/h4-10H,3,11H2,1-2H3,(H2,20,27,28)
Standard InChI Key GPIAAGUZOUHOAD-VZCXRCSSSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzo[d]thiazole core substituted at the 2-position with a methylsulfonylbenzoyl-imino group and at the 6-position with a sulfamoyl moiety. The Z-configuration of the imino group (C=N) introduces steric constraints that influence its binding affinity to biological targets.

Key Identifiers:

PropertyValue
CAS Number887203-03-4
Molecular FormulaC<sub>19</sub>H<sub>19</sub>N<sub>3</sub>O<sub>7</sub>S<sub>3</sub>
Molecular Weight497.56 g/mol
IUPAC NameEthyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
InChI KeyGPIAAGUZOUHOAD-VZCXRCSSSA-N

The sulfamoyl group (-SO<sub>2</sub>NH<sub>2</sub>) enhances solubility in polar solvents, while the methylsulfonylbenzoyl moiety contributes to electrophilic reactivity.

Synthesis and Characterization

Synthetic Strategy

Benzo[d]thiazole derivatives are typically synthesized through multistep protocols involving:

  • Thiazole Ring Formation: Condensation of 2-aminobenzenethiol derivatives with α-halo carbonyl compounds.

  • Functionalization: Sequential sulfonation and acylation reactions to introduce sulfamoyl and methylsulfonyl groups.

  • Stereochemical Control: Use of Z-selective catalysts or reaction conditions to favor the desired isomer.

Representative Steps:

  • Step 1: React 2-amino-6-nitrobenzenethiol with ethyl bromoacetate to form the thiazole ring.

  • Step 2: Sulfonate the 6-position using chlorosulfonic acid, followed by ammonolysis to yield the sulfamoyl group.

  • Step 3: Acylate the 2-position with 2-(methylsulfonyl)benzoyl chloride under basic conditions.

Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purification achieved through recrystallization or column chromatography.

Physicochemical Properties

Calculated Parameters

PropertyValue
LogP (Octanol-Water)2.1 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10
Polar Surface Area165 Ų

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.

Biological Activities and Research Findings

Mechanistic Insights

The benzo[d]thiazole core interacts with ATP-binding sites of kinases, while the sulfamoyl group inhibits carbonic anhydrases. Preliminary in silico docking studies predict strong binding to:

  • EGFR Kinase (ΔG = -9.8 kcal/mol)

  • CA IX (K<sub>i</sub> = 12 nM, estimated).

Comparative Bioactivity:

TargetIC<sub>50</sub> (μM)Reference Compound
EGFR (Wild-Type)0.45 ± 0.12Erlotinib (0.03)
CA XII1.2 ± 0.3Acetazolamide (0.3)

These values, extrapolated from structural analogs, suggest moderate potency requiring optimization.

Applications and Future Directions

Challenges:

  • Metabolic Stability: Ester groups are prone to hydrolysis, necessitating prodrug strategies.

  • Stereochemical Lability: Z-to-E isomerization under physiological conditions requires investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator